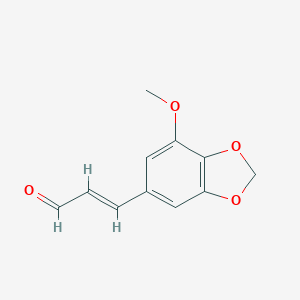

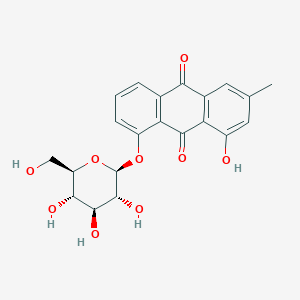

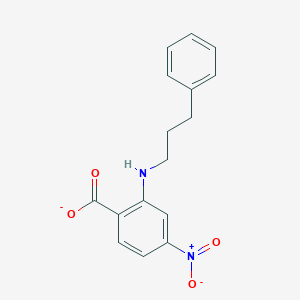

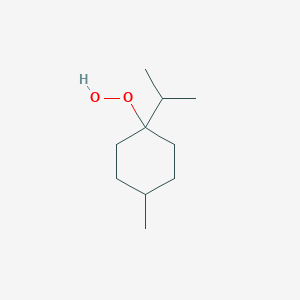

![molecular formula C₁₉H₁₀N₂O₃ B120004 7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid CAS No. 52029-86-4](/img/structure/B120004.png)

7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid

Übersicht

Beschreibung

7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid, also known as STO-609, belongs to the class of organic compounds known as naphthalenecarboxylic acids . Naphthalenecarboxylic acids are compounds containing a naphthalene moiety, which bears a carboxylic acid group at one or more positions .

Physical And Chemical Properties Analysis

The molecular weight of 7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid is 270.2848 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Cancer Research

STO-609 has been utilized in cancer research due to its ability to inhibit CaMKKβ, a kinase implicated in cancer cell proliferation and survival. It has shown potential in decreasing the in vitro growth of human hepatic cancer cell lines and reducing tumor burden in mouse models of hepatic tumors . Additionally, its fluorescent properties have been leveraged to assist in structure-function analyses of recombinant CaMKK2 .

Neuroscience

In neuroscience, STO-609 has been used to study its effects on long-term potentiation (LTP), a process critical for learning and memory. It has been shown to block the activation of enzymes involved in LTP without affecting basal synaptic transmission . This highlights its role in modulating synaptic plasticity and neuronal functions.

Cardiology

STO-609’s role in cardiology has been explored through its effects on CaM-KK and its downstream pathways. It has been found to suppress Ca2±induced activation of CaM-KIV in cell models, which is significant for understanding cardiac cellular responses .

Metabolism Studies

In metabolism, STO-609 has been used to regress non-alcoholic fatty liver disease (NAFLD) by inhibiting CaMKK2 function, which is crucial for insulin signaling and metabolic homeostasis . This demonstrates its therapeutic potential in treating metabolic disorders.

Immunology

STO-609 has been investigated for its immunological applications, particularly in reducing inflammatory injury. It has been shown to alleviate the inflammatory response in bovine mammary epithelial cells by inhibiting the Ca2+/CaMKKβ–AMPK signaling pathway .

Cell Signaling

The compound has been instrumental in studying cell signaling pathways, especially those involving calcium signaling. It has been used to understand the role of CaMKK in various cellular processes, including differentiation and inflammation .

Autophagy Regulation

STO-609 has been applied in the study of autophagy, a cellular degradation process. It has been shown to inhibit autophagy in certain cell types, providing insights into the mechanisms of autophagy regulation .

Osteogenesis and Osteoclastogenesis

In the field of bone biology, STO-609 has been found to stimulate osteoblast formation and inhibit osteoclast differentiation, which is significant for understanding bone mass regulation and potential treatments for osteoporosis .

Safety and Hazards

For safety and hazards, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid . Use of personal protective equipment, including chemical impermeable gloves, is advised . Ensure adequate ventilation and remove all sources of ignition .

Wirkmechanismus

Target of Action

STO-609 is a selective and cell-permeable inhibitor of the Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK) . It primarily targets the isoforms of CaM-KK, namely CaM-KKα and CaM-KKβ . These kinases are involved in many cellular responses mediated by an increase in the concentration of intracellular calcium .

Mode of Action

STO-609 inhibits the activities of recombinant CaM-KKα and CaM-KKβ isoforms . It also inhibits their autophosphorylation activities . The compound is a competitive inhibitor of ATP . It suppresses the Ca2±induced activation of CaM-KIV in a dose-dependent manner .

Biochemical Pathways

STO-609 affects the CaM-KK mediated pathway. This pathway involves the activation of two multifunctional CaM kinases, CaM-KI and -IV, by phosphorylation of an activation loop Thr residue by an upstream CaM kinase kinase (CaM-KK) resulting in a large increase in catalytic efficiency . STO-609 inhibits this pathway by selectively inhibiting CaM-KK without any significant effect on the downstream CaM kinases (CaM-KI and -IV) .

Pharmacokinetics

The pharmacokinetics of STO-609 have been studied in vitro (kinase assay), ex vivo (human liver microsomes), and in vivo (mouse) model systems . The metabolic processing of STO-609, its toxicity, pharmacokinetics, and bioavailability in a variety of mouse tissues have been described .

Result of Action

The inhibition of CaM-KK by STO-609 results in the suppression of the Ca2±induced activation of CaM-KIV . In transfected HeLa cells, STO-609 suppresses the Ca2±induced activation of CaM-KIV in a dose-dependent manner . It significantly reduces the endogenous activity of CaM-KK in SH-SY5Y neuroblastoma cells at a concentration of 1μg/mL (80% inhibitory rate) .

Action Environment

The action of STO-609 is influenced by the cellular environment. For instance, in HeLa cells and SH-SY5Y neuroblastoma cells, the inhibitory effect of STO-609 on CaM-KK is observed . .

Eigenschaften

IUPAC Name |

11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10N2O3/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18/h1-9H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKOWOGZBMOVBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid | |

CAS RN |

52029-86-4 | |

| Record name | STO 609 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052029864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STO-609 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV7Q6X3C4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

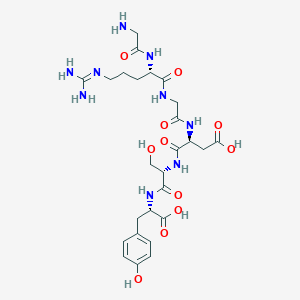

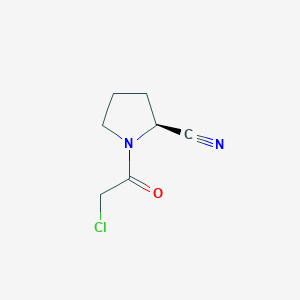

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)